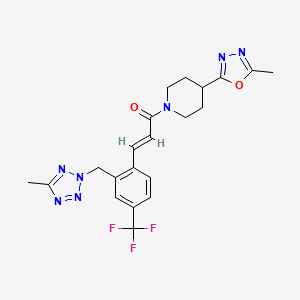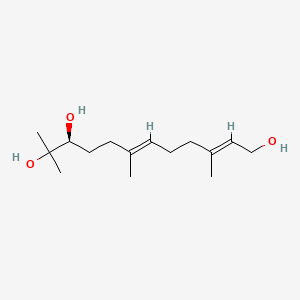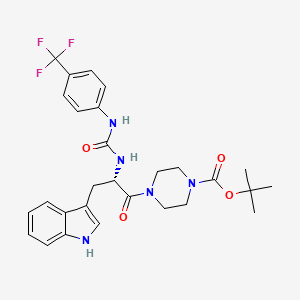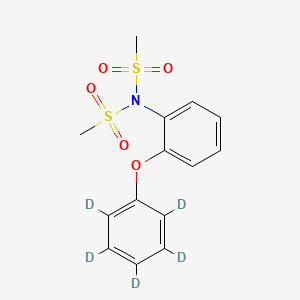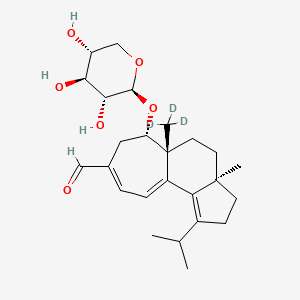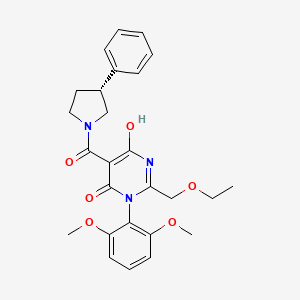
APJ receptor agonist 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
APJ receptor agonist 5 is a compound that targets the apelin receptor, also known as the APJ receptor. This receptor is a class A G protein-coupled receptor that plays a significant role in regulating blood pressure, cardiac output, and fluid homeostasis. This compound has been studied for its potential therapeutic applications, particularly in the treatment of heart failure and other cardiovascular diseases .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of APJ receptor agonist 5 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include the use of protecting groups, selective deprotection, and coupling reactions to achieve the desired product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to the chemical structure of the compound .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .
化学反応の分析
Types of Reactions: APJ receptor agonist 5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced binding affinity, stability, and bioavailability. These modifications are crucial for improving the compound’s therapeutic potential .
科学的研究の応用
APJ receptor agonist 5 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationship of G protein-coupled receptor agonists. In biology, it helps elucidate the physiological roles of the apelin receptor in various tissues. In medicine, this compound is investigated for its potential to treat cardiovascular diseases, including heart failure, hypertension, and myocardial infarction .
作用機序
The mechanism of action of APJ receptor agonist 5 involves binding to the apelin receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of G proteins, which subsequently trigger various intracellular responses such as increased cardiac contractility, vasodilation, and fluid homeostasis. The molecular targets involved in these pathways include protein kinase B (Akt), extracellular signal-regulated kinase (ERK), and nitric oxide synthase .
類似化合物との比較
APJ receptor agonist 5 is compared with other similar compounds such as apelin-13, elabela, and BMS-986224. While these compounds also target the apelin receptor, this compound is unique in its specific binding affinity and pharmacokinetic properties. For example, BMS-986224 is a potent and selective APJ agonist with a similar receptor binding profile but differs in its oral bioavailability and chronic effects on cardiac function .
Similar Compounds
- Apelin-13
- Elabela
- BMS-986224
These compounds share similar mechanisms of action but differ in their pharmacological profiles and therapeutic applications .
特性
分子式 |
C26H29N3O6 |
|---|---|
分子量 |
479.5 g/mol |
IUPAC名 |
3-(2,6-dimethoxyphenyl)-2-(ethoxymethyl)-6-hydroxy-5-[(3R)-3-phenylpyrrolidine-1-carbonyl]pyrimidin-4-one |
InChI |
InChI=1S/C26H29N3O6/c1-4-35-16-21-27-24(30)22(25(31)28-14-13-18(15-28)17-9-6-5-7-10-17)26(32)29(21)23-19(33-2)11-8-12-20(23)34-3/h5-12,18,30H,4,13-16H2,1-3H3/t18-/m0/s1 |
InChIキー |
ALDWNVBPHVZZIQ-SFHVURJKSA-N |
異性体SMILES |
CCOCC1=NC(=C(C(=O)N1C2=C(C=CC=C2OC)OC)C(=O)N3CC[C@@H](C3)C4=CC=CC=C4)O |
正規SMILES |
CCOCC1=NC(=C(C(=O)N1C2=C(C=CC=C2OC)OC)C(=O)N3CCC(C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)
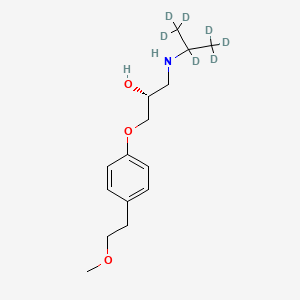
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)


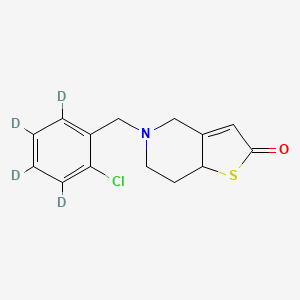
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
